molecular formula C18H14Cl2N4O2S2 B3409990 2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide CAS No. 895420-47-0

2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B3409990
CAS No.: 895420-47-0
M. Wt: 453.4 g/mol
InChI Key: XGEOPJHZVBFILU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2S2/c19-13-6-7-15(20)16(10-13)28(25,26)21-9-8-14-11-27-18-22-17(23-24(14)18)12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOPJHZVBFILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Cyclocondensation Reactions

The triazolo-thiazole system is synthesized via cyclocondensation of thiocarbohydrazides with α-haloketones or α-chloroacetophenone derivatives under reflux conditions . For example:

  • Reaction with Ethyl Chloroacetate : Forms fused triazolo-thiadiazine derivatives at 80–100°C in ethanol, yielding 70–90% products .

  • Formation of Triazolo-Thiazole Core : Requires thiocarbohydrazide fused with substituted propanoic acids, followed by cyclization with chlorinated reagents .

Reaction Table 1: Cyclocondensation Conditions

ReagentConditionsProduct StructureYield (%)Source
Ethyl chloroacetateEthanol, 80°C, 12 hTriazolo-thiadiazine derivatives70–90
ChloroacetoneWater, RT, 24 h4-Methyl-1,3-thiazole derivatives65–75

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO2NH-) undergoes nucleophilic substitution with alkyl halides or amines. For instance:

  • Alkylation : Reacts with ethyl bromoacetate in DMF/K2CO3 to form N-alkylated sulfonamides.

  • Amination : Treatment with hydrazine hydrate yields hydrazide derivatives, which are precursors for further heterocyclic systems .

Key Observations :

  • Reaction rates depend on solvent polarity (DMF accelerates substitution).

  • Steric hindrance from the dichlorophenyl group reduces reactivity at the sulfonamide nitrogen .

Oxidation and Reduction Reactions

The triazolo-thiazole core exhibits redox activity:

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes sulfur atoms in the thiazole ring to sulfoxides or sulfones .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring’s C=N bonds to amine linkages .

Reaction Table 2: Redox Transformations

ProcessReagent/ConditionsProductSelectivitySource
OxidationH2O2, AcOH, 60°C, 4 hSulfone derivativesModerate
ReductionH2 (1 atm), Pd/C, EtOH, RTDihydrotriazolo-thiazoleHigh

Cyclization Reactions

Intramolecular cyclization is facilitated by dehydrating agents:

  • Polyphosphoric Acid (PPA) : Converts amide-linked intermediates into quinolinone derivatives at 120°C .

  • POCl3 : Cyclizes thioamide precursors to form thiadiazinone rings .

Example Pathway :

  • Intermediate Formation : Reaction with chloroacetic acid forms a thioureido-acid intermediate .

  • Cyclization : PPA treatment yields 2,3-dihydroquinolin-4(1H)-one derivatives in 71–88% yield .

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes halogenation or nitration under controlled conditions:

  • Chlorination : Cl2/FeCl3 introduces additional chlorine atoms at meta positions .

  • Nitration : HNO3/H2SO4 selectively nitrates the para position relative to sulfonamide .

Reactivity Note : Electron-withdrawing groups (-SO2NH-, -Cl) direct electrophiles to meta/para positions .

Cross-Coupling Reactions

The triazolo-thiazole system participates in Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl2 catalyzes coupling with aryl boronic acids at 80°C in dioxane .

Example :
2,5-Dichlorophenyl + Phenylboronic Acid → Biaryl derivative (Yield: 60–75%) .

Hydrolysis and Degradation

  • Acidic Hydrolysis : Concentrated HCl hydrolyzes the sulfonamide to sulfonic acid and amine fragments .

  • Alkaline Hydrolysis : NaOH/EtOH cleaves the triazolo-thiazole ring into thiol and carbonyl compounds .

Scientific Research Applications

Overview

2,5-Dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. Its unique structure incorporates dichlorobenzene and triazole-thiazole moieties, which are known for their biological activities. This article explores its applications in medicinal chemistry, biological research, and material sciences.

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Studies suggest that it can inhibit specific enzymes and receptors involved in cancer cell proliferation. This inhibition can lead to:

  • Cell Cycle Arrest : Preventing the progression of cancer cells through the cell cycle.
  • Apoptosis : Inducing programmed cell death in malignant cells.

Research indicates that this compound may also possess antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Biological Studies

In biological research, this compound is utilized to study its interactions with biological macromolecules. Its unique structure allows it to act as a probe in cellular studies to understand the mechanisms of action at the molecular level.

Material Science

The compound serves as a building block for synthesizing more complex molecules in material science applications. Its structural features enable the development of novel materials with tailored properties for specific industrial applications.

Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of similar triazole-thiazole derivatives. The research demonstrated that modifications in the structure could enhance anticancer activity against various cancer cell lines. The findings suggest that this compound could exhibit comparable or superior efficacy due to its unique functional groups .

Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of thiazole derivatives. The study showed that compounds with similar structural motifs exhibited significant activity against bacterial strains. This suggests that this compound may also possess similar properties and warrants further exploration .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide apart is its unique combination of triazole and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves refluxing a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . TLC (chloroform:acetone, 3:1) is critical for monitoring reaction progress and purity assessment .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1332 cm⁻¹ and NH bands at ~3380 cm⁻¹) .
  • 1H NMR to verify substituent environments (e.g., aromatic protons at δ 7.20–8.96 ppm and ethyl linker protons at δ 1.91 ppm) .
  • Mass spectrometry (e.g., FAB-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z = 384) .

Q. What purification strategies are effective for isolating this sulfonamide derivative?

  • Methodological Answer : Post-synthesis, concentrate the reaction mixture under reduced pressure, then recrystallize from ethanol or acetic acid to remove unreacted intermediates. Column chromatography (silica gel, chloroform:acetone gradients) can resolve structurally similar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate using:

  • X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry, as demonstrated in co-crystal studies of analogous triazolothiazole systems .
  • Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
  • 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton and carbon signals, particularly in aromatic regions .

Q. What experimental designs are suitable for evaluating antitumor activity in vitro?

  • Methodological Answer :

  • Cell line panels : Screen against the NCI-60 cancer cell line panel, as done for structurally related 1,3-thiazole-4-sulfonamides .
  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC50 values.
  • Mechanistic studies : Pair cytotoxicity assays with flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation) to probe mode of action .

Q. How can the triazolothiazole core influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity, which correlates with membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
  • Structural analogs : Compare with derivatives lacking the ethyl linker or phenyl group to isolate contributions of specific moieties to bioavailability .

Q. What strategies address low yields in triazolothiazole ring formation?

  • Methodological Answer :

  • Reagent optimization : Replace Lawesson’s reagent with P2S5 or thiourea to improve cyclization efficiency, though stoichiometric adjustments may be needed .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates, as seen in analogous heterocyclic syntheses .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 30 minutes at 150°C) .

Data Contradiction and Analysis

Q. How to interpret conflicting biological activity data across similar sulfonamide derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., dichloro vs. trifluoromethyl groups) and correlate with activity trends using multivariate regression .
  • Off-target profiling : Screen against kinase or GPCR panels to identify unintended interactions that may explain variability .
  • Crystallographic studies : Resolve binding modes with target proteins (e.g., carbonic anhydrase IX) to clarify mechanistic discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.